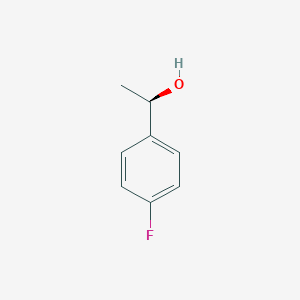

(R)-1-(4-Fluorophenyl)ethanol

Descripción

Propiedades

IUPAC Name |

(1R)-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDSORRYQPTKSV-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357381 | |

| Record name | (R)-1-(4-Fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101219-68-5 | |

| Record name | (R)-1-(4-Fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-Fluoro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-(4-Fluorophenyl)ethanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-1-(4-Fluorophenyl)ethanol is a pivotal chiral building block in modern medicinal chemistry, prized for its role in the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). The strategic incorporation of a fluorine atom on the phenyl ring, combined with a specific stereocenter, allows for the fine-tuning of a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides an in-depth exploration of the essential chemical and physical properties of this compound. It further details a robust, field-proven protocol for its asymmetric synthesis via transfer hydrogenation, outlines rigorous analytical methodologies for its characterization and enantiomeric purity determination, and discusses its application in the synthesis of complex pharmaceuticals, thereby offering a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory and process chemistry setting. These properties dictate storage conditions, solvent selection for reactions and purification, and analytical method development.

| Property | Value | Reference(s) |

| IUPAC Name | (1R)-1-(4-fluorophenyl)ethan-1-ol | [1] |

| CAS Number | 403-41-8 | [1] |

| Molecular Formula | C₈H₉FO | [1] |

| Molecular Weight | 140.16 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | N/A |

| Melting Point | 24-26 °C | N/A |

| Boiling Point | 93-94 °C @ 12 mmHg | N/A |

| Density | 1.121 g/mL at 25 °C | N/A |

| Optical Rotation | [α]²⁰/D ≈ -51° (c=1, CHCl₃) | N/A |

| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents. Limited solubility in water. | N/A |

Asymmetric Synthesis: Enantioselective Transfer Hydrogenation

The asymmetric reduction of the prochiral ketone, 4'-fluoroacetophenone, is the most direct and widely employed strategy for synthesizing this compound. Among the various methods, asymmetric transfer hydrogenation (ATH) utilizing a Noyori-type catalyst, such as a Ruthenium-TsDPEN complex, is particularly advantageous due to its operational simplicity, high enantioselectivity, and the use of readily available hydrogen donors like formic acid/triethylamine azeotrope.[2][3][4]

Causality Behind Experimental Choices

-

Catalyst System : The choice of a chiral catalyst is the cornerstone of this enantioselective transformation. The Ru-TsDPEN (Ruthenium-(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) catalyst is a well-established bifunctional catalyst.[2][5] The ruthenium metal center and the NH group of the ligand work in concert to deliver a hydride from the hydrogen donor to the ketone in a stereochemically controlled manner, leading to the preferential formation of the (R)-alcohol.

-

Hydrogen Donor : A formic acid/triethylamine (5:2) azeotropic mixture is a convenient and effective hydrogen source. It is safer and easier to handle than high-pressure hydrogen gas. The triethylamine acts as a base to deprotonate the formic acid, forming formate, which then coordinates to the ruthenium center and serves as the hydride donor.

-

Reaction Conditions : The reaction is typically run at a slightly elevated temperature (e.g., 40 °C) to ensure a reasonable reaction rate without compromising the enantioselectivity of the catalyst. An inert atmosphere is crucial to prevent oxidation of the catalyst and other reaction components.

Detailed Experimental Protocol

Materials:

-

4'-Fluoroacetophenone

-

[RuCl₂(p-cymene)]₂

-

(R,R)-TsDPEN ( (1R,2R)-(-)-N-(p-tosyl)-1,2-diphenylethylenediamine)

-

Formic acid

-

Triethylamine

-

Anhydrous isopropanol

-

Anhydrous dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (230-400 mesh)

Catalyst Preparation (in situ):

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol) and (R,R)-TsDPEN (e.g., 0.011 mmol) in anhydrous isopropanol (5 mL).

-

Stir the resulting orange solution at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

Asymmetric Transfer Hydrogenation:

-

In a separate flame-dried Schlenk flask under argon, prepare the hydrogen donor by adding triethylamine (e.g., 20 mmol) to formic acid (e.g., 50 mmol) at 0 °C (ice bath) with stirring. Allow the mixture to warm to room temperature.

-

Add 4'-fluoroacetophenone (e.g., 10 mmol) to the formic acid/triethylamine mixture.

-

Transfer the pre-formed catalyst solution to the flask containing the substrate and hydrogen donor via cannula.

-

Heat the reaction mixture to 40 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

Workup and Purification:

-

Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc/Hexanes).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

Sources

- 1. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kanto.co.jp [kanto.co.jp]

- 4. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Data Analysis of (R)-1-(4-Fluorophenyl)ethanol

Abstract

(R)-1-(4-Fluorophenyl)ethanol is a chiral benzylic alcohol that serves as a pivotal building block in the synthesis of various pharmaceutical compounds, particularly those active in the central nervous system.[1] Its structural integrity and enantiomeric purity are paramount for ensuring the desired pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We will delve into the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights into data interpretation and experimental best practices.

Molecular Structure and Spectroscopic Implications

A thorough analysis begins with the molecule itself. This compound possesses several key structural features that dictate its spectroscopic signature:

-

A Chiral Center: The secondary alcohol carbon (Cα) is a stereocenter, giving rise to its (R)-enantiomeric configuration. While standard MS, IR, and achiral NMR cannot distinguish between enantiomers, understanding this chirality is crucial in the context of drug development.[2][]

-

Aromatic System: The para-substituted fluorophenyl ring contains distinct electronic environments that are clearly resolved in NMR spectroscopy.

-

Hydroxyl Group: The -OH group is a potent chromophore in IR spectroscopy and its proton is often observable in ¹H NMR.

-

Aliphatic Group: The methyl group provides a simple, yet informative, signal in NMR.

-

Fluorine Atom: The highly electronegative fluorine atom exerts a significant influence on the electronic environment of the aromatic ring, which is detectable in both ¹H and ¹³C NMR spectra through characteristic coupling patterns.

Below is a diagram of the structure with numbering for NMR assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern, which aids in structural elucidation.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument. For GC-MS, the sample is first vaporized and separated on a gas chromatography column.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•⁺).[4]

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Data Interpretation

The mass spectrum of 1-(4-Fluorophenyl)ethanol (molar mass ≈ 140.15 g/mol ) is expected to show the following features:

-

Molecular Ion (M•⁺): A peak at m/z = 140 is expected, corresponding to the intact molecule [C₈H₉FO]•⁺. The intensity of this peak may be moderate due to the benzylic alcohol structure, which is prone to fragmentation.

-

Key Fragmentations: The primary fragmentation pathways involve cleavages adjacent to the oxygen atom and the aromatic ring, driven by the formation of stable carbocations.[5]

Caption: Primary fragmentation pathways for 1-(4-Fluorophenyl)ethanol in EI-MS.

Table 1: Summary of Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Formula | Notes |

| 140 | Molecular Ion | [C₈H₉FO]•⁺ | Confirms the molecular weight of the compound. |

| 125 | [M - CH₃]⁺ | [C₇H₆FO]⁺ | Loss of the methyl group via alpha-cleavage. This fragment is stabilized by resonance and is often the base peak.[6] |

| 122 | [M - H₂O]•⁺ | [C₈H₇F]•⁺ | Loss of a water molecule, a common fragmentation for alcohols. |

| 109 | [M - CH₃CHO]•⁺ or [C₆H₄F-CH₂]⁺ | [C₇H₆F]⁺ | Loss of acetaldehyde after rearrangement, or benzylic fragment. |

| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ | Fluorophenyl cation. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: An IR beam is passed through the crystal in such a way that it reflects internally. The beam penetrates a small distance into the sample at each reflection point, and specific frequencies are absorbed.

-

Spectrum Generation: The detector measures the attenuated radiation, and a plot of transmittance versus wavenumber (cm⁻¹) is generated.

Data Interpretation

The IR spectrum provides a distinct fingerprint of this compound, confirming the presence of its key functional groups.

-

O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3300 cm⁻¹. The broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[8][9]

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups appear just below 3000 cm⁻¹.

-

C=C Aromatic Stretches: Medium to strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring.

-

C-O Stretch: A strong absorption corresponding to the C-O single bond stretch of the secondary alcohol is expected around 1090-1050 cm⁻¹.

-

C-F Stretch: A strong, characteristic absorption for the C-F bond is expected in the 1250-1150 cm⁻¹ region.

Table 2: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3355 | O-H Stretch | Alcohol | Strong, Broad |

| ~3030 | C-H Stretch | Aromatic | Medium |

| ~2970 | C-H Stretch | Aliphatic (sp³) | Medium |

| ~1605, 1512 | C=C Stretch | Aromatic Ring | Strong |

| ~1225 | C-F Stretch | Aryl-Fluoride | Strong |

| ~1080 | C-O Stretch | Secondary Alcohol | Strong |

Data synthesized from typical values and reference spectra.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for organic structure determination, providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Shimming: Place the NMR tube in the spectrometer and optimize the homogeneity of the magnetic field (shimming) to obtain sharp, well-resolved signals.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum. Standard pulse programs are used for each experiment.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

¹H NMR Data Interpretation (500 MHz, CDCl₃)

The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

-

Aromatic Protons (δ ~7.33 and ~7.02 ppm): The para-substitution pattern results in a symmetrical appearance. The two protons ortho to the alcohol-bearing carbon (H-2, H-6) and the two protons ortho to the fluorine (H-3, H-5) are chemically equivalent to each other, but not to the other pair. They appear as two distinct multiplets, often resembling doublets or triplets due to coupling to each other and to the fluorine atom.

-

Methine Proton (Hα, δ ~4.87 ppm): This proton is on the carbon bearing the hydroxyl group and is adjacent to the methyl group. It is deshielded by the adjacent oxygen and aromatic ring. Its signal is split into a quartet by the three equivalent protons of the methyl group (n+1 rule, 3+1=4).

-

Hydroxyl Proton (OH, δ ~2.0 ppm): This proton often appears as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent. It typically does not couple with adjacent protons due to rapid chemical exchange.[8]

-

Methyl Protons (3Hβ, δ ~1.48 ppm): These three protons are equivalent. Their signal is split into a doublet by the single adjacent methine proton (n+1 rule, 1+1=2).

Table 3: Summary of ¹H NMR Data

| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2, H-6 | ~7.33 | 2H | Multiplet (dd) | Protons ortho to Cα | |

| H-3, H-5 | ~7.02 | 2H | Multiplet (t) | Protons ortho to F | |

| Hα | ~4.87 | 1H | Quartet (q) | J = 6.4 Hz | Methine proton |

| OH | ~2.0 | 1H | Singlet (s, broad) | Hydroxyl proton | |

| 3Hβ | ~1.48 | 3H | Doublet (d) | J = 6.4 Hz | Methyl protons |

Representative data based on published spectra for the (S)-enantiomer, which is identical in an achiral solvent.[10]

¹³C NMR Data Interpretation (125 MHz, CDCl₃)

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. The chemical shifts are influenced by the local electronic environment.

-

Aromatic Carbons: Four signals are expected for the aromatic ring.

-

C4 (δ ~162 ppm): The carbon directly bonded to fluorine (ipso-carbon) is highly deshielded and appears far downfield. It will also exhibit a large one-bond coupling to ¹⁹F (¹JCF), appearing as a doublet in a ¹⁹F-coupled spectrum.

-

C1 (δ ~141 ppm): The ipso-carbon attached to the ethyl alcohol group.

-

C2, C6 (δ ~127 ppm): The carbons ortho to the ethyl alcohol group. They will show a smaller three-bond coupling to ¹⁹F (³JCF).

-

C3, C5 (δ ~115 ppm): The carbons ortho to the fluorine. They will show a two-bond coupling to ¹⁹F (²JCF).

-

-

Benzylic Carbon (Cα, δ ~70 ppm): The carbon bonded to the hydroxyl group is significantly deshielded by the oxygen atom.

-

Methyl Carbon (Cβ, δ ~25 ppm): The aliphatic methyl carbon appears in the typical upfield region.

Table 4: Summary of ¹³C NMR Data

| Label | Chemical Shift (δ, ppm) | Assignment |

| C4 | ~162.2 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |

| C1 | ~141.5 | Aromatic C-Cα |

| C2, C6 | ~127.3 (d, ³JCF ≈ 8 Hz) | Aromatic CH |

| C3, C5 | ~115.3 (d, ²JCF ≈ 21 Hz) | Aromatic CH |

| Cα | ~69.8 | Methine CH-OH |

| Cβ | ~25.3 | Methyl CH₃ |

Representative data based on published spectra. Coupling constants to ¹⁹F are estimated from typical values.[10]

Integrated Spectroscopic Workflow

Caption: Workflow diagram illustrating the integration of MS, IR, and NMR data for structural verification.

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its molecular structure. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. Infrared spectroscopy confirms the presence of key functional groups, notably the hydroxyl and aryl-fluoride moieties. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework and connectivity. Together, these techniques form an essential quality control toolkit for researchers and drug development professionals working with this important chiral intermediate.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Summary for CID 73946, 1-(4-Fluorophenyl)ethanol. National Center for Biotechnology Information. [Link]

-

Supporting Information for "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by an Iridium Complex..." Royal Society of Chemistry. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

-

Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

-

Spectroscopy of Alcohols and Phenols. From Organic Chemistry: A Tenth Edition. [Link]

-

Introduction to Infrared Spectroscopy. University of Colorado Boulder. [Link]

-

Chiral Analysis. Wikipedia. [Link]

Sources

- 1. This compound|101219-68-5 [benchchem.com]

- 2. Chiral analysis - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Chirality of (R)-1-(4-Fluorophenyl)ethanol

Abstract

(R)-1-(4-Fluorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its specific stereochemistry is a critical determinant in the synthesis of various bioactive molecules, making a thorough understanding of its chiral properties, stereoselective synthesis, and analytical characterization paramount. This guide provides an in-depth exploration of the core concepts surrounding the chirality of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind synthetic and analytical choices, present self-validating protocols, and ground all claims in authoritative references.

Introduction: The Significance of Chirality in this compound

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern drug design and development. The two mirror-image forms, or enantiomers, of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. This compound serves as a key chiral building block, or synthon, for a range of pharmaceuticals. The "(R)" designation refers to the specific spatial arrangement of the substituents around the chiral carbon center, as defined by the Cahn-Ingold-Prelog priority rules. The presence of the fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of the final drug product. Therefore, the ability to selectively synthesize and analytically confirm the enantiopurity of the (R)-enantiomer is a critical process in pharmaceutical manufacturing.[1]

Stereoselective Synthesis of this compound

The primary route to obtaining enantiomerically pure this compound is through the asymmetric reduction of its prochiral ketone precursor, 4-fluoroacetophenone. This transformation can be achieved through various methods, with biocatalysis and chemocatalysis being the most prominent.

Biocatalytic Asymmetric Reduction

The use of enzymes, particularly ketoreductases (KREDs), offers exceptional selectivity and operates under mild, environmentally benign reaction conditions.[2] These enzymes, often derived from microorganisms like Lactobacillus kefiri or engineered into hosts like E. coli, utilize a cofactor such as NADPH to deliver a hydride to the carbonyl carbon of 4-fluoroacetophenone with a high degree of facial selectivity, leading to the preferential formation of the (R)-alcohol with excellent enantiomeric excess (>99% ee) and high conversion rates.[2][3]

Causality of Biocatalytic Selectivity: The enzyme's active site creates a precisely shaped chiral pocket. The 4-fluoroacetophenone substrate is forced to bind in a specific orientation due to steric and electronic interactions. This positions the nicotinamide cofactor (NADPH) to deliver a hydride ion (H⁻) to only one face of the carbonyl group. This "substrate-coupled" approach is highly efficient and is a cornerstone of green chemistry for producing optically pure alcohols.[2][3]

Caption: Asymmetric reduction of 4-fluoroacetophenone using a KRED catalyst.

Experimental Protocol: Whole-Cell Biocatalytic Reduction This protocol is a representative example based on established methodologies.[3]

-

Catalyst Preparation: Cultivate recombinant E. coli cells expressing a suitable alcohol dehydrogenase and a glucose dehydrogenase for cofactor recycling. Harvest the cells via centrifugation and prepare a suspension in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Reaction Setup: In a temperature-controlled reactor, add the whole-cell catalyst suspension.

-

Substrate Addition: Add 4-fluoroacetophenone to the desired concentration (e.g., 0.5 M). Add glucose as the co-substrate for NADPH regeneration.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the pH and adjust as necessary.

-

Monitoring: Track the reaction progress by periodically taking samples and analyzing them via chiral HPLC or GC to determine conversion and enantiomeric excess (e.e.).

-

Work-up: Once the reaction reaches completion (>95% conversion), separate the cells by centrifugation. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if required.

Chemo-catalytic Asymmetric Reduction

Chiral chemical catalysts, such as Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, can also facilitate the enantioselective reduction of 4-fluoroacetophenone using borane (BH₃) as the reducing agent.[4][5] The catalyst forms a complex with borane, creating a chiral environment that directs the hydride delivery to one face of the ketone, resulting in the desired alcohol enantiomer.[5] While effective, these methods often require stoichiometric amounts of expensive reagents and stringent anhydrous conditions, making biocatalysis often more attractive for industrial-scale production.[1]

Chiral Resolution of Racemic 1-(4-Fluorophenyl)ethanol

When a stereoselective synthesis is not employed, a racemic mixture (a 50:50 mixture of R and S enantiomers) is produced. This mixture must be separated in a process called chiral resolution.[6]

Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a widely used method that relies on the differential reaction rates of two enantiomers with a chiral catalyst, typically an enzyme.[7][8] Lipases are commonly used to selectively acylate one enantiomer of the racemic alcohol, leaving the other unreacted.[9][10]

Principle of EKR: In the presence of a lipase (e.g., from Candida) and an acyl donor (e.g., vinyl acetate), the enzyme will preferentially catalyze the esterification of one enantiomer (e.g., the S-enantiomer) at a much faster rate than the other (the R-enantiomer). By stopping the reaction at approximately 50% conversion, one can isolate the unreacted this compound with high enantiomeric purity, along with the newly formed ester of the S-enantiomer.[7][9]

Caption: Workflow for Enzymatic Kinetic Resolution (EKR) of a racemic alcohol.

A key advantage of EKR is its operational simplicity and use of mild conditions.[9] However, the maximum theoretical yield for the desired enantiomer is 50%. This limitation can be overcome by a more advanced technique known as Dynamic Kinetic Resolution (DKR), where the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.[11]

Analytical Techniques for Chiral Discrimination

Verifying the enantiomeric purity of the final product is a non-negotiable step in drug development. Several analytical techniques are employed for this purpose.

Polarimetry

Chiral molecules are optically active, meaning they rotate the plane of polarized light.[12] A polarimeter measures this angle of rotation. The specific rotation ([α]) is a characteristic physical property of a chiral compound. For this compound, a specific rotation value is reported as +45° to +53° (c=1 in Chloroform).[13] While polarimetry is excellent for confirming the identity of the bulk, enantiomerically-enriched product, it is not ideal for accurately determining high enantiomeric excess (e.g., >95% ee) as the measurement can be influenced by impurities and experimental conditions.[14][15]

Chiral Chromatography (HPLC & SFC)

Chiral chromatography is the gold standard for accurately determining enantiomeric excess.[16] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times (retention times).[17] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating aromatic alcohols like 1-(4-Fluorophenyl)ethanol.[16][17]

Data Presentation: Chiral Stationary Phase Performance for Aromatic Alcohols

| Chiral Stationary Phase (CSP) | Selector Type | Typical Mobile Phase (Normal Phase) | Separation Principle |

| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol | Combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves.[16] |

| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol | Often provides complementary selectivity to cellulose-based phases through similar interaction mechanisms.[17] |

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

Sample Preparation: Dissolve a small amount of the 1-(4-Fluorophenyl)ethanol sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use an HPLC system equipped with a UV detector (e.g., set to 254 nm) and a chiral column (e.g., Chiralcel® OD-H).

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (e.g., 97:3 v/v).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25°C.

-

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers will appear as separate peaks.

-

Calculation: Calculate the enantiomeric excess (e.e.) using the peak areas (A) of the R- and S-enantiomers:

-

e.e. (%) = [(|A_R - A_S|) / (A_R + A_S)] x 100

-

Caption: General workflow for developing a chiral chromatography method.

NMR Spectroscopy

Standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers. However, by using a chiral derivatizing agent to convert the enantiomers into diastereomers, or by using a chiral shift reagent, it is possible to see separate signals for each stereoisomer, allowing for quantification. NMR spectra for the racemic compound are well-documented and serve as a structural confirmation tool.[18][19]

Applications in Drug Development

As a chiral building block, this compound is a precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs).[20] Its structure is incorporated into molecules targeting a range of therapeutic areas, including neuroscience, where its specific stereochemistry is essential for achieving the desired biological activity and minimizing off-target effects.[13] The principles and methods described in this guide are directly applicable to the synthesis and quality control of many other chiral intermediates used in the pharmaceutical industry.[1]

Conclusion

A comprehensive understanding of the chirality of this compound is essential for its effective use in pharmaceutical development. This guide has detailed the most robust methods for its stereoselective synthesis via biocatalysis, its separation via enzymatic kinetic resolution, and its analysis using polarimetry and, most critically, chiral chromatography. By applying these field-proven techniques and understanding the causality behind them, researchers and drug development professionals can ensure the production of enantiomerically pure intermediates, a critical step in the creation of safe and effective medicines.

References

-

Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. ResearchGate. [Link]

- CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof.

-

Enantioselective microbial reduction of substituted acetophenone. ResearchGate. [Link]

-

1-(4-Fluorophenyl)ethanol. PubChem. [Link]

-

The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. ResearchGate. [Link]

-

Absolute optical chiral analysis using cavity-enhanced polarimetry. PubMed Central. [Link]

-

Optical Activity and Helicity Enhancement of Highly Sensitive Dinaphthylmethane-Based Stereodynamic Probes for Secondary Alcohols. ACS Omega. [Link]

-

This compound. MySkinRecipes. [Link]

-

5.5 Polarimetry. Chemistry LibreTexts. [Link]

-

Optical Activity of Chiral Molecules. Yale University. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

1-(4-Fluorophenyl)ethanol | CAS#:403-41-8. Chemsrc. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]

-

Experimental and optimization for kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol enantiomers by lipase-catalyzed transesterification in organic phase. Organic and Medicinal Chemistry International. [Link]

-

Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... ResearchGate. [Link]

-

Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed. [Link]

-

Chiral Resolution Screening. Onyx Scientific. [Link]

-

Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

-

Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). ResearchGate. [Link]

-

Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. University of York. [Link]

-

Enantioselective Reduction of Ketones. University of Calgary. [Link]

-

Supporting information for. The Royal Society of Chemistry. [Link]

-

The Vital Role of Ethanol in Pharmaceuticals. Premium Alcohol Supplier. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. york.ac.uk [york.ac.uk]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 9. CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 13. This compound [myskinrecipes.com]

- 14. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR spectrum [chemicalbook.com]

- 20. Page loading... [wap.guidechem.com]

Introduction: The Strategic Importance of Chiral Fluorinated Alcohols

An In-Depth Technical Guide to (R)-1-(4-Fluorophenyl)ethanol: Synthesis, Biological Significance, and Application

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. This compound stands as a quintessential example of a high-value chiral building block, whose stereochemical integrity is crucial for the efficacy of the final active pharmaceutical ingredients (APIs) it helps create[1][2].

This secondary benzylic alcohol is distinguished by two key features: the hydroxyl-bearing stereocenter and the para-substituted fluorine atom. The fluorine atom can modulate metabolic stability, lipophilicity, and binding interactions of the parent molecule, making it a favored substituent in drug design. The (R)-configuration at the carbinol center is frequently a specific requirement for optimal interaction with chiral biological targets like enzymes and receptors[2]. Consequently, the primary significance of this compound is not derived from its intrinsic biological activity, but from its role as a critical intermediate in the asymmetric synthesis of complex, biologically active molecules, particularly those targeting the central nervous system (CNS)[1].

This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, analytical validation, and pivotal role in drug development for an audience of researchers and pharmaceutical scientists.

Physicochemical Properties

A foundational understanding begins with the molecule's basic chemical and physical characteristics.

| Property | Value | Source |

| CAS Number | 101219-68-5 | [1][3] |

| Molecular Formula | C₈H₉FO | [4][5] |

| Molecular Weight | 140.15 g/mol | [4][5] |

| Appearance | Liquid | [6] |

| Boiling Point | 90-92 °C @ 7 mmHg | [5][6] |

| Density | ~1.11 g/mL at 25 °C | [5][6] |

| Refractive Index | ~1.501 (20 °C) | [6] |

| Optical Activity | [α]²⁰/D +50° (c=1 in chloroform) | [5] |

Part 1: Enantioselective Synthesis Strategies

The production of this compound in high enantiomeric purity is the most critical challenge for its application. The prochiral precursor, 4'-fluoroacetophenone, is readily available and serves as the common starting point for most enantioselective routes[7][8]. Methodologies can be broadly categorized into biocatalytic reduction and asymmetric chemical hydrogenation.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful, environmentally benign strategy for producing enantiopure alcohols.[9] This approach leverages the exquisite stereoselectivity of enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to reduce 4'-fluoroacetophenone to the desired (R)-alcohol with exceptional enantiomeric excess (ee)[10][11]. These reactions can be performed using isolated enzymes or, more economically, with whole microbial cells[12].

A key advantage of biocatalysis is the availability of enzymes that defy Prelog's rule, providing access to the "anti-Prelog" (R)-enantiomer, which can be more challenging to obtain via some chemical methods.[12] Strains from genera such as Lactobacillus and Acetobacter are known to contain (R)-specific ADHs[11][12].

Caption: Workflow for whole-cell biocatalytic reduction.

Exemplary Protocol: Whole-Cell Bioreduction of 4'-Fluoroacetophenone

This protocol is synthesized from methodologies described for highly efficient biocatalytic reductions[12][13].

-

Catalyst Preparation: Cultivate a recombinant E. coli strain overexpressing a carbonyl reductase with (R)-selectivity and a glucose dehydrogenase (GDH) for cofactor regeneration. Harvest cells via centrifugation and prepare a suspension in a phosphate buffer (e.g., 100 mM, pH 7.0).

-

Reaction Setup: In a temperature-controlled bioreactor at 30°C, combine the cell suspension, 4'-fluoroacetophenone (substrate, e.g., 100-200 mM), and glucose (co-substrate, e.g., 1.2 equivalents). The use of a surfactant like Tween-20 can enhance substrate solubility and reaction rates[13].

-

Biotransformation: Maintain the reaction under gentle agitation (e.g., 200 rpm). Monitor the conversion of the ketone to the alcohol using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Reactions typically proceed to >95% conversion within 18-24 hours[12][13].

-

Workup and Isolation: Once the reaction is complete, centrifuge the mixture to remove the cells. Extract the aqueous supernatant with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification and Analysis: Purify the crude alcohol via column chromatography if necessary. Determine the enantiomeric excess (ee) using chiral HPLC or chiral GC analysis. This method routinely achieves excellent yields (85-95%) and optical purity (>99% ee)[12][13].

Asymmetric Transfer Hydrogenation (ATH)

ATH is a robust and widely used chemical method for the enantioselective reduction of prochiral ketones.[14] This technique typically employs a transition metal catalyst, often based on Ruthenium(II), complexed with a chiral ligand. Isopropanol commonly serves as both the solvent and the hydrogen source[14][15].

Caption: Key enantioselective routes to the target molecule.

The choice of the chiral ligand is critical for achieving high enantioselectivity. For the synthesis of (R)-alcohols from methyl ketones, ligands such as (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) are typically employed with a Ru(II) precursor[14][16].

Dynamic Kinetic Resolution (DKR)

For instances where the starting material is the racemic alcohol, dynamic kinetic resolution offers a highly efficient path to a single enantiomer, capable of theoretically quantitative yields. This process combines the enantioselective acylation of one enantiomer (a kinetic resolution) catalyzed by a lipase with the in-situ racemization of the slower-reacting enantiomer[17].

A patented method describes the DKR of racemic 1-(4-fluorophenyl)ethanol[1][18]. This process uses a lipase for the resolution step and an acidic resin as the racemization catalyst. The (R)-enantiomer is acylated to form the corresponding ester, leaving the (S)-enantiomer to be racemized and re-enter the resolution cycle. The final (R)-ester is then hydrolyzed to yield the desired (R)-alcohol with exceptional purity[18].

| Synthesis Method | Catalyst/Enzyme | Typical Yield | Typical ee | Advantages | Disadvantages |

| Biocatalytic Reduction | KRED / ADH (Whole Cell) | 85-95%[12] | >99%[12] | High selectivity, mild conditions, green | Requires fermentation/bioprocess setup |

| Asymmetric Transfer Hydrogenation | Ru(II)-Chiral Ligand | >90%[15][19] | >98%[15][19] | High turnover, broad substrate scope | Requires expensive metal catalysts/ligands |

| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst | >95%[1][18] | >99.8%[18] | Overcomes 50% yield limit of KR | Multi-component system, optimization can be complex |

Part 2: Application in Drug Development - The Case of Aprepitant

The primary driver for the industrial production of this compound is its role as a key chiral building block for sophisticated APIs. Its most prominent application is in the synthesis of Aprepitant (brand name Emend®)[20][21].

Aprepitant is a selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting[22][23]. The complex structure of Aprepitant contains three contiguous stereocenters, and its synthesis requires precise stereochemical control[21]. The this compound moiety is incorporated into the morpholine core of the final drug molecule[24]. The specific stereochemistry originating from this building block is essential for the high-affinity binding to the NK₁ receptor and, therefore, for the drug's clinical efficacy[22].

Caption: Role of this compound in Aprepitant.

Beyond Aprepitant, this chiral alcohol is a valuable precursor for other biologically active molecules, including potent serotonin receptor antagonists for neuropharmacological research and potentially as a fragment in the development of novel antifungal agents, where chiral side chains can influence potency and selectivity against fungal cytochrome P450 enzymes[1][25][26].

Part 3: Analytical Quality Control - Determination of Enantiomeric Purity

The validation of enantiomeric purity is a non-negotiable step in the quality control of this compound for pharmaceutical use. Chiral chromatography, particularly HPLC, is the gold standard for this analysis[27].

The key to a successful chiral separation is the selection of the appropriate chiral stationary phase (CSP). For aromatic alcohols like 1-(4-fluorophenyl)ethanol, polysaccharide-based CSPs are highly effective. These columns, typically coated with derivatives of cellulose or amylose, provide a chiral environment with grooves and cavities where enantiomers can interact differently through hydrogen bonding, π-π stacking, and dipole-dipole interactions, leading to different retention times[28][29].

| Column (CSP Type) | Mobile Phase | Result |

| Chiralcel® OD-H (Cellulose derivative) | n-Hexane / 2-Propanol (97:3, v/v) | Baseline separation of enantiomers achieved[29] |

| Lux® Cellulose-1 (Cellulose derivative) | Isocratic mixture of alkane/alcohol | High selectivity for similar aromatic alcohols[28] |

| Chiralpak® AD-H (Amylose derivative) | Isocratic mixture of alkane/alcohol | Frequently used for this class of compounds[28] |

Exemplary Protocol: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

This protocol is based on established methods for the separation of closely related chiral aromatic alcohols[29][30].

-

System Preparation: Use an HPLC system equipped with a UV detector. The chosen column is a Chiralcel® OD-H (or equivalent polysaccharide-based CSP).

-

Mobile Phase: Prepare a mobile phase consisting of n-Hexane and 2-Propanol in a 97:3 (v/v) ratio. Thoroughly degas the mobile phase before use.

-

Chromatographic Conditions:

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation: Prepare a standard of the racemic 1-(4-fluorophenyl)ethanol to confirm the retention times of both the (R) and (S) enantiomers. Dissolve the sample of this compound to be tested in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: Inject the racemic standard first to establish resolution and identify the peaks. Then, inject the sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:

-

ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100

-

This method provides a robust and reliable way to confirm that the enantiomeric purity of the synthesized this compound meets the stringent requirements for pharmaceutical applications.

Conclusion

This compound is a molecule of significant strategic value in pharmaceutical development. Its importance is not in its own right as a therapeutic agent, but as an indispensable chiral building block that enables the stereochemically precise synthesis of complex drugs like Aprepitant. The development of efficient and highly selective synthetic routes, particularly through biocatalysis and asymmetric hydrogenation, has made this key intermediate accessible in high enantiomeric purity. For researchers and drug development professionals, a thorough understanding of its synthesis, the rationale for its use, and the analytical methods to verify its quality are essential for advancing the next generation of chiral therapeutics.

References

- Benchchem. (n.d.). Enantioselective Synthesis of Alcohols Utilizing Chiral Auxiliaries: Application Notes and Protocols.

- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (n.d.). Chemical Communications (RSC Publishing).

- Liese, A., et al. (n.d.). New alcohol dehydrogenases for the synthesis of chiral compounds. PubMed.

- Benchchem. (n.d.). This compound.

- Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. (2025). ResearchGate.

- Enantioselective synthesis strategies to prepare chiral tertiary alcohols. (2024). ResearchGate.

- Stereoselective Synthesis of Chiral Molecules. (n.d.). Encyclopedia.pub.

- CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof. (n.d.). Google Patents.

- PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol.

- Enantioselective microbial reduction of substituted acetophenone. (2025). ResearchGate.

- Takasago International Corporation. (2007). Chiral Building Blocks: (R)-1-(4'-Fluorophenyl)ethanol.

- TCI Chemicals. (n.d.). Chiral Building Blocks.

- Catalytic transfer hydrogenation of 4-fluoroacetophenone with ruthenium catalysts [Ru]. (n.d.). ResearchGate.

- Transfer hydrogenation of acetophenone derivatives. (n.d.). ResearchGate.

- Asymmetric hydrogen transfer reduction of acetophenone. (n.d.). ResearchGate.

- The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. (n.d.). ResearchGate.

- ENANTIOSELECTIVE SYNTHESIS OF (S)-(-)-1-(4-FLUOROPHENYL)ETHANOL. (n.d.). Elibrary.

- ChemScene. (n.d.). 4'-Fluoroacetophenone.

- Aprepitant. (n.d.). The Merck Index Online.

- Benchchem. (n.d.). A Comparative Guide to Chiral Columns for the Enantioselective Separation of 2-Bromo-1-(4-fluorophenyl)ethanol.

- Wang, L., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH.

- CPHI Online. (n.d.). (R)-1-(4'-Fluorophenyl)ethanol.

- Chemsrc. (2025). 1-(4-Fluorophenyl)ethanol.

- Sigma-Aldrich. (n.d.). Asymmetric Transfer Hydrogenation.

- Wikipedia. (n.d.). Aprepitant.

- European Medicines Agency. (n.d.). Emend, INN-Aprepitant.

- U.S. Food and Drug Administration. (n.d.). EMEND.

- ChemicalBook. (n.d.). 1-(4-Fluorophenyl)ethanol.

- Google Patents. (n.d.). Aprepitant oral liquid formulations.

- ChemicalBook. (n.d.). This compound.

- Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. (2024). Crossref.

- Asiri, A. M., & Khan, S. A. (2019). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.

- Benchchem. (n.d.). A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography.

- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.

- SynQuest Laboratories. (n.d.). 1-(4-Fluorophenyl)ethanol.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- Al Aboody, M. S., & Mickymaray, S. (2020). Anti-Fungal Efficacy and Mechanisms of Flavonoids. MDPI.

- Enamine. (n.d.). Chiral Building Blocks Selection.

- Ali, I., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace.

- Self-assembly of achiral building blocks into chiral cyclophanes using non-directional interactions. (n.d.). Chemical Science (RSC Publishing).

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.

- Nett, J. E., & Andes, D. R. (2016). The Mechanistic Targets of Antifungal Agents: An Overview. PMC - NIH.

- Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. PubMed - NIH.

- BLDpharm. (n.d.). 162427-79-4|(R)-1-(2-Fluorophenyl)ethanol.

Sources

- 1. This compound|101219-68-5 [benchchem.com]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. assets.takasago.com [assets.takasago.com]

- 4. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 101219-68-5 [m.chemicalbook.com]

- 6. 1-(4-Fluorophenyl)ethanol | 403-41-8 [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. 1-(4-Fluorophenyl)ethanol | CAS#:403-41-8 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Aprepitant [drugfuture.com]

- 21. Aprepitant - Wikipedia [en.wikipedia.org]

- 22. ema.europa.eu [ema.europa.eu]

- 23. EP3054980B1 - Aprepitant oral liquid formulations - Google Patents [patents.google.com]

- 24. accessdata.fda.gov [accessdata.fda.gov]

- 25. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. phx.phenomenex.com [phx.phenomenex.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Introduction of Fluorine: A Technical Guide to the Enhanced Properties of (R)-1-(4-Fluorophenyl)ethanol

Introduction: The Subtle Power of a Single Atom

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms has emerged as a powerful tool for modulating molecular properties. This guide delves into the specific influence of a para-fluorine substituent on the chiral alcohol (R)-1-(4-Fluorophenyl)ethanol, a valuable building block in the synthesis of complex, biologically active molecules. By examining its synthesis, physicochemical characteristics, reactivity, and applications, we will elucidate how this single atomic substitution imparts significant advantages for researchers, scientists, and drug development professionals. The non-fluorinated parent compound, (R)-1-phenylethanol, serves as a crucial reference point, allowing for a direct comparative analysis of the fluorine atom's impact. This exploration will provide a deeper understanding of the rationale behind leveraging fluorination in molecular design and its consequences for biological activity and metabolic stability.

The Role of the Fluorine Atom: A Physicochemical Perspective

The introduction of a fluorine atom at the para-position of the phenyl ring in (R)-1-phenylethanol induces significant changes in the molecule's electronic and physical properties. These alterations are primarily due to fluorine's high electronegativity and its size, which is comparable to that of a hydrogen atom.

Electronic Effects: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). In the para-position, the inductive effect dominates, leading to a polarization of the C-F bond and a decrease in electron density of the aromatic ring. This has a cascading effect on the properties of the benzylic alcohol.

Acidity: The electron-withdrawing nature of the fluorine atom stabilizes the corresponding alkoxide ion, thereby increasing the acidity of the hydroxyl proton. This is reflected in a lower predicted pKa value compared to its non-fluorinated counterpart.

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.[1] The increased lipophilicity of this compound, as indicated by its higher predicted LogP value, can enhance its ability to cross cell membranes.[2][3]

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at a site that is susceptible to oxidative metabolism can block this pathway, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[4]

| Property | This compound | (R)-1-phenylethanol | Influence of Fluorine |

| Molecular Formula | C₈H₉FO | C₈H₁₀O | Addition of Fluorine |

| Molecular Weight | 140.15 g/mol [5] | 122.16 g/mol | Increased Mass |

| Predicted pKa | 14.36 ± 0.20 | 14.81[6] | Increased Acidity |

| Predicted XLogP3 | 1.5[5] | 1.58[6] | Increased Lipophilicity |

Synthesis and Stereocontrol: The Noyori Asymmetric Hydrogenation

The enantioselective synthesis of this compound is critical for its application in the production of stereochemically pure active pharmaceutical ingredients (APIs). One of the most robust and widely recognized methods for achieving high enantioselectivity is the Noyori asymmetric hydrogenation of the corresponding prochiral ketone, 4-fluoroacetophenone.[7][8][9]

This method utilizes a ruthenium catalyst bearing a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. The chirality of the BINAP ligand directs the hydrogenation to one face of the ketone, resulting in the preferential formation of one enantiomer of the alcohol.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound 1-Phenylethanol (FDB010561) - FooDB [foodb.ca]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. nobelprize.org [nobelprize.org]

- 9. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

Enantioselective Synthesis of 1-(4-Fluorophenyl)ethanol: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Chiral 1-(4-Fluorophenyl)ethanol in Medicinal Chemistry

Chiral 1-(4-fluorophenyl)ethanol is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds. Its stereochemistry is often critical for the biological activity and pharmacological profile of the final active pharmaceutical ingredient (API). The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. Consequently, the development of efficient, scalable, and highly enantioselective methods for its synthesis is of paramount importance to the pharmaceutical industry. This guide provides an in-depth overview of the core strategies for the enantioselective synthesis of 1-(4-fluorophenyl)ethanol, with a focus on practical, field-proven methodologies.

Core Synthetic Strategies: A Comparative Overview

The enantioselective synthesis of 1-(4-fluorophenyl)ethanol is primarily achieved through the asymmetric reduction of its prochiral precursor, 4-fluoroacetophenone. The most prominent and industrially relevant methods include asymmetric transfer hydrogenation (ATH), asymmetric hydrogenation (AH), and biocatalytic reduction. Each approach offers a unique set of advantages and is chosen based on factors such as scale, cost, required enantiopurity, and environmental impact.

| Method | Catalyst/Enzyme | Hydrogen Source | Typical e.e. (%) | Key Advantages |

| Asymmetric Transfer Hydrogenation (ATH) | Ru(II)-TsDPEN complexes | Formic acid/triethylamine or isopropanol | >98% | Operational simplicity, mild conditions, no high-pressure H₂ required. |

| Asymmetric Hydrogenation (AH) | Ru(II)-BINAP/Diamine complexes | Hydrogen gas (H₂) | >99% | High turnover numbers, exceptional enantioselectivity. |

| Biocatalytic Reduction | Ketoreductases (KREDs) / Whole cells | Glucose or isopropanol (for cofactor regeneration) | >99% | High enantioselectivity, mild and environmentally friendly conditions ("green chemistry"). |

| Chiral Reagent-Mediated Reduction | Corey-Bakshi-Shibata (CBS) Reagent | Borane (BH₃) | >95% | Predictable stereochemistry, high enantioselectivity for a range of ketones. |

Part 1: Asymmetric Transfer Hydrogenation (ATH) with Noyori-Type Catalysts

Asymmetric transfer hydrogenation has become a widely adopted method for the reduction of prochiral ketones due to its operational simplicity and the avoidance of high-pressure hydrogen gas. The pioneering work of Noyori and co-workers led to the development of highly efficient ruthenium(II) catalysts bearing a chiral diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).

Mechanism of Action: The Outer-Sphere Catalytic Cycle

The catalytic cycle of a Noyori-type ATH is believed to proceed through an outer-sphere mechanism. The precatalyst is first activated by a base to form a ruthenium hydride species. The ketone substrate then interacts with this active catalyst through a six-membered pericyclic transition state, involving the Ru-H and N-H bonds of the diamine ligand. This is followed by a concerted transfer of a hydride from the metal and a proton from the ligand to the carbonyl group of the ketone, yielding the chiral alcohol and regenerating the catalyst.

Caption: Figure 1: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 4-Fluoroacetophenone

This protocol is a representative procedure for the ATH of 4-fluoroacetophenone using a [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst.

Materials:

-

4-Fluoroacetophenone

-

[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst

-

Formic acid

-

Triethylamine

-

Anhydrous, degassed solvent (e.g., dichloromethane or isopropanol)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), charge a Schlenk flask with the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (e.g., at a substrate-to-catalyst ratio of 200:1 to 2000:1).

-

Reagent Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. This mixture serves as the hydrogen source.[1]

-

Reaction Setup: To the flask containing the catalyst, add a solution of 4-fluoroacetophenone in the anhydrous solvent.

-

Initiation: Add the formic acid/triethylamine mixture to the reaction flask.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) until completion, which can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Asymmetric Hydrogenation with Ru-BINAP/Diamine Catalysts

Asymmetric hydrogenation using molecular hydrogen is a highly efficient method for the enantioselective reduction of ketones, often achieving exceptionally high turnover numbers and enantioselectivities. The use of ruthenium(II) catalysts bearing a C₂-symmetric atropisomeric diphosphine ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), in combination with a chiral 1,2-diamine ligand, represents the state-of-the-art for this transformation.

Mechanism of Action: A Concerted Outer-Sphere Pathway

Similar to ATH, the mechanism of ketone hydrogenation by BINAP/diamine-Ru(II) complexes is proposed to be a nonclassical, metal-ligand bifunctional pathway that occurs in the outer coordination sphere of the ruthenium center.[2] The precatalyst is activated by hydrogen gas in the presence of a base to form the active dihydride species. The ketone then forms a six-membered pericyclic transition state involving the Ru-H and N-H bonds, leading to a concerted transfer of hydride and a proton to the carbonyl group.

Caption: Figure 2: General Workflow for Asymmetric Ketone Hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of 4-Fluoroacetophenone

This protocol describes a general procedure for the asymmetric hydrogenation of 4-fluoroacetophenone using a Ru-BINAP/diamine catalyst.

Materials:

-

4-Fluoroacetophenone

-

RuCl₂[(S)-BINAP][(S,S)-DPEN] or a similar precatalyst

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous, degassed 2-propanol

-

High-pressure autoclave equipped with a stirrer

-

Hydrogen gas source

Procedure:

-

Autoclave Preparation: In a glovebox, charge a glass liner for the autoclave with the RuCl₂[(S)-BINAP][(S,S)-DPEN] precatalyst (e.g., at a substrate-to-catalyst ratio of 1000:1 to 10,000:1).

-

Reagent Addition: Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst) and the anhydrous, degassed 2-propanol to dissolve the catalyst and base. Then, add the 4-fluoroacetophenone substrate to the liner.

-

Reaction Setup: Place the glass liner inside the autoclave and seal the reactor securely.

-

Hydrogenation: Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the reactor 3-5 times with hydrogen gas to remove any residual air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-10 atm).

-

Reaction: Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).

-

Work-up: Upon completion, stop the stirring, cool the autoclave to room temperature, and carefully vent the hydrogen pressure in a well-ventilated fume hood.

-

Analysis and Purification: The conversion can be determined by GC or ¹H NMR analysis. The enantiomeric excess (e.e.) of the product is determined by chiral HPLC or GC analysis. The product can be purified by standard laboratory techniques if necessary.

Part 3: Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly well-suited for the asymmetric reduction of ketones, offering exceptional enantioselectivity and operating under mild, aqueous conditions.

The Biocatalytic Advantage: Green and Highly Selective Synthesis

The use of KREDs for the reduction of 4-fluoroacetophenone offers several key advantages:

-

High Enantioselectivity: KREDs often exhibit near-perfect enantioselectivity (>99% e.e.).

-

Mild Reaction Conditions: Reactions are typically run at or near ambient temperature and pressure in aqueous media.

-

Environmental Sustainability: Biocatalytic processes are considered "green" as they avoid the use of heavy metals and harsh reagents.

-

Cofactor Recycling: The expensive nicotinamide cofactor (NADH or NADPH) required for the reduction is typically recycled in situ using a co-substrate such as glucose or isopropanol, catalyzed by a second enzyme like glucose dehydrogenase (GDH) or an alcohol dehydrogenase.

Caption: Figure 3: Biocatalytic Reduction with KRED and Cofactor Regeneration.

Experimental Protocol: Whole-Cell Biocatalytic Reduction of 4-Fluoroacetophenone

This protocol outlines a general procedure for the whole-cell biocatalytic reduction of 4-fluoroacetophenone using recombinant E. coli cells co-expressing a ketoreductase and glucose dehydrogenase.

Materials:

-

Recombinant E. coli cells expressing KRED and GDH

-

4-Fluoroacetophenone

-

Glucose

-

NADP⁺ (catalytic amount)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Cell Preparation: Prepare a suspension of the recombinant whole cells in the phosphate buffer.

-

Reaction Setup: In a temperature-controlled reaction vessel, combine the cell suspension, glucose (as the co-substrate for cofactor regeneration), and a catalytic amount of NADP⁺.

-

Substrate Addition: Add 4-fluoroacetophenone to the reaction mixture. If the substrate has low aqueous solubility, a small amount of a water-miscible co-solvent like DMSO can be used.

-

Reaction: Stir the mixture at a controlled temperature (typically 25-37 °C). Monitor the progress of the reaction by GC or HPLC.

-

Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl to facilitate extraction.

-

Extraction and Purification: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The product can be purified by column chromatography if necessary.

Part 4: Chiral Reagent-Mediated Reduction

While catalytic methods are often preferred for their efficiency, the use of stoichiometric chiral reagents can also be a valuable strategy, particularly at the laboratory scale. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a prominent example.

Corey-Itsuno Reduction

This method employs a chiral oxazaborolidine catalyst and a stoichiometric amount of a borane reagent (e.g., BH₃·THF or borane-dimethyl sulfide) to reduce prochiral ketones to chiral alcohols with high enantioselectivity.[3][4] The reaction is typically performed under anhydrous conditions at low temperatures. The stereochemical outcome is predictable based on the chirality of the oxazaborolidine catalyst used.

Part 5: Analytical Validation: Determination of Enantiomeric Excess

The accurate determination of the enantiomeric excess (e.e.) is a critical quality control step in any enantioselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.

Chiral HPLC Method Development

Principle: Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The area under each peak in the chromatogram is proportional to the concentration of the corresponding enantiomer, allowing for the direct calculation of the e.e.

Typical Protocol for 1-(4-Fluorophenyl)ethanol:

-

Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative CSP (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

-

Conclusion

The enantioselective synthesis of 1-(4-fluorophenyl)ethanol is a well-established field with several robust and highly efficient methodologies available to the drug development professional. The choice between asymmetric transfer hydrogenation, asymmetric hydrogenation, and biocatalytic reduction will depend on the specific requirements of the project, including scale, cost, and sustainability goals. The protocols and data presented in this guide provide a solid foundation for the successful implementation of these key technologies in the synthesis of this important chiral building block.

References

-

Dub, P. A., & Gordon, J. C. (2018). The mechanism of catalytic hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. Journal of the American Chemical Society, 140(35), 11112-11129. [Link]

-

Takasago International Corporation. (2019). PROCEDURE OF ASYMMETRIC TRANSFER HYDROGENATION USING RUTHENIUM COMPLEX. [Link]

-

Grokipedia. (n.d.). Corey–Itsuno reduction. [Link]

-

Takasago International Corporation. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. [Link]

-

Wikipedia. (n.d.). Corey–Itsuno reduction. [Link]

-

Mishra, B., & Bhanage, B. M. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]

-

NROChemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

-

Genet, J. P. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. Accounts of chemical research, 36(12), 908-918. [Link]

Sources

Introduction: The Central Role of Chirality and the Utility of Benzylic Alcohols